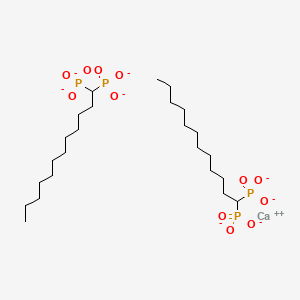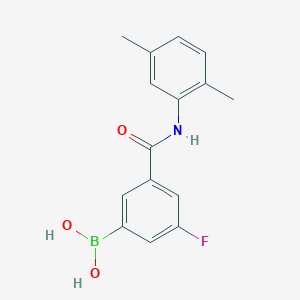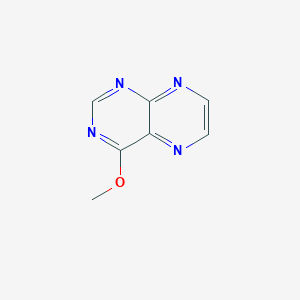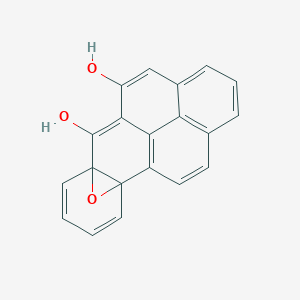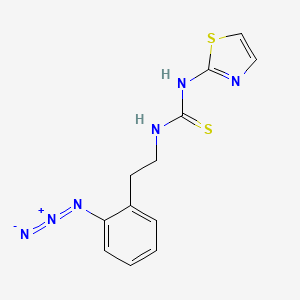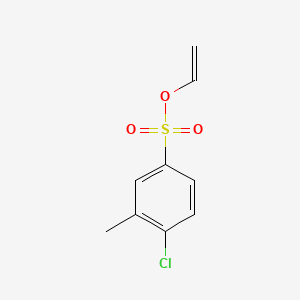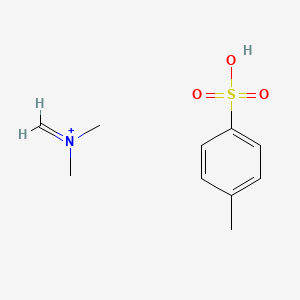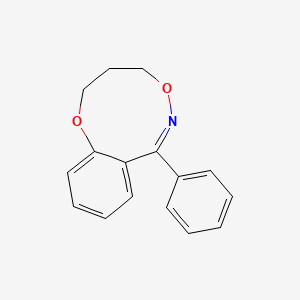
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is a heterocyclic compound characterized by a benzodioxazonine ring fused with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted dihydroxy compounds with suitable reagents to form the benzodioxazonine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxazonine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxazonine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
CAS番号 |
78845-85-9 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
(6Z)-7-phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine |
InChI |
InChI=1S/C16H15NO2/c1-2-7-13(8-3-1)16-14-9-4-5-10-15(14)18-11-6-12-19-17-16/h1-5,7-10H,6,11-12H2/b17-16- |
InChIキー |
YZAIAVVKBFPSGW-MSUUIHNZSA-N |
異性体SMILES |
C1COC2=CC=CC=C2/C(=N\OC1)/C3=CC=CC=C3 |
正規SMILES |
C1COC2=CC=CC=C2C(=NOC1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
